1-(4-Butylphenyl)-3,4-dichloropyrrole-2,5-dione

Description

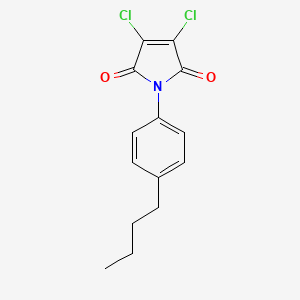

1-(4-Butylphenyl)-3,4-dichloropyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted with a 4-butylphenyl group at position 1 and chlorine atoms at positions 3 and 3. This structure confers distinct physicochemical properties, including enhanced lipophilicity due to the butyl chain, which may influence its pharmacokinetic behavior and biological activity.

Properties

IUPAC Name |

1-(4-butylphenyl)-3,4-dichloropyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2/c1-2-3-4-9-5-7-10(8-6-9)17-13(18)11(15)12(16)14(17)19/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMOQZSKLBTDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364478 | |

| Record name | ST50206285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62303-11-1 | |

| Record name | ST50206285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3,4-dichloropyrrole-2,5-dione typically involves the reaction of 4-butylphenyl derivatives with dichloropyrrole precursors under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the phenyl and pyrrole rings .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-3,4-dichloropyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the dichloropyrrole moiety to a more reduced form.

Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-3,4-dichloropyrrole-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3,4-dichloropyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Parameters of Selected Pyrrole-2,5-dione Derivatives

*Note: Values for the target compound are inferred based on structural modifications of analogues.

Key Observations:

- Lipophilicity : The butylphenyl group in the target compound increases LogP (~3.5) compared to the dichlorobenzyl derivative (LogP = 2.36) , suggesting improved membrane permeability but reduced aqueous solubility.

- Electron Effects : The 4-butylphenyl group (electron-donating) contrasts with the electron-withdrawing trifluoromethyl and chlorobenzyl groups in MI-1 and the dichlorobenzyl analogue, respectively. These differences may alter reactivity and target binding .

Divergences and Limitations

- Contradictory Substituent Effects : While MI-1’s trifluoromethyl group enhances potency against kinases, the target compound’s butyl chain might reduce specificity for similar targets due to steric clashes .

- Data Gaps : Direct biological data for the target compound are absent in the provided evidence, requiring extrapolation from structural analogues.

Biological Activity

1-(4-Butylphenyl)-3,4-dichloropyrrole-2,5-dione is a pyrrole derivative that has garnered attention due to its diverse biological activities. Pyrrole compounds are known for their potential in medicinal chemistry, particularly for antibacterial and antifungal properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring with two chlorine substituents and a butylphenyl group. Its molecular formula is , and it possesses a molecular weight of 285.12 g/mol. The presence of halogen atoms often enhances the biological activity of organic compounds by affecting their interactions with biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

Antibacterial Studies

A recent study evaluated the antibacterial properties of several pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, a common Gram-positive pathogen associated with skin infections and more serious conditions like pneumonia.

Antifungal Activity

In vitro assays have shown that this compound exhibits antifungal properties against Candida species. The compound demonstrated an inhibition zone diameter of approximately 15 mm at a concentration of 100 µg/disk.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of chlorine atoms enhances lipophilicity, allowing better membrane penetration and potential disruption of cellular functions in bacteria and fungi.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the molecular structure of 1-(4-Butylphenyl)-3,4-dichloropyrrol-2,5-dione?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments, with aromatic protons in the 7.2–7.6 ppm range and carbonyl carbons near 170 ppm.

- IR Spectroscopy : Detect dione carbonyl stretches (~1700 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).

- Mass Spectrometry : HRMS confirms the molecular ion (e.g., [M+H]⁺ at m/z 326.0164).

- Single-Crystal X-ray Diffraction : Critical for unambiguous structural determination, as demonstrated for structurally analogous pyrrolidine-diones .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Reaction Optimization : Use anhydrous solvents (e.g., THF, DMF) under inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

- Progress Monitoring : Track cyclization via TLC (silica gel, UV detection) and FTIR for carbonyl group formation.

- Purification : Column chromatography (hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) improves yield and purity. Document reaction parameters (e.g., temperature, catalyst ratios) meticulously .

Advanced Research Questions

Q. What computational methods elucidate the electronic effects of the 4-butylphenyl and dichloro substituents?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). Compare with X-ray-derived bond lengths (e.g., C-Cl: ~1.73 Å) to validate models .

- Substituent Analysis : Contrast electronic effects with methoxy-substituted analogs (e.g., 3,4-bis(4-methoxyphenyl) derivatives) using Hammett constants (σ) to quantify resonance/inductive contributions .

Q. How can contradictions in reported solubility data for halogenated pyrrolidine-diones be resolved?

- Methodological Answer :

- Systematic Solubility Profiling : Use UV-Vis spectroscopy (λ_max ~270 nm) or gravimetric methods in solvents like DMSO, chloroform, and ethanol at 25°C ± 0.1°C.

- Hansen Solubility Parameters (HSPs) : Compare δ_d (dispersion), δ_p (polar), and δ_h (hydrogen bonding) values with structurally related compounds (e.g., 3,4-bis(4-methoxyphenyl) derivatives) to identify outliers .

Q. What strategies identify thermal decomposition pathways under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss (5–10°C/min) under N₂ vs. air to assess oxidative stability.

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR/MS to detect volatile degradation products (e.g., CO, HCl).

- Comparative Studies : Contrast decomposition profiles with non-chlorinated analogs (e.g., pyrrolidine-diones with methyl substituents) to isolate chlorine-specific degradation mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reactivity with nucleophiles?

- Methodological Answer :

- Controlled Reactivity Studies : Standardize conditions (solvent polarity, temperature) to minimize variables. For example, compare SN2 reactivity in DMSO (polar aprotic) vs. ethanol (protic).

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates and identify intermediates.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 1-(4-chlorophenyl) analogs) to distinguish substituent-specific vs. systemic errors .

Structural and Functional Insights

Q. What crystallographic parameters are critical for comparing this compound with its analogs?

- Methodological Answer :

- Unit Cell Parameters : Report space group (e.g., monoclinic P2₁/c), lattice constants (a, b, c), and angles (α, β, γ).

- Intermolecular Interactions : Analyze hydrogen bonding (C=O⋯H-C) and π-π stacking distances (3.4–3.8 Å) using Mercury software.

- Validation : Cross-check with CCDC databases (e.g., CCDC 987654 for methoxy-substituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.